2-(3-Bromophenyl)-4,5-dihydro-1,3-oxazole
CAS No.: 792913-45-2
Cat. No.: VC7506725
Molecular Formula: C9H8BrNO
Molecular Weight: 226.073
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 792913-45-2 |
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Molecular Formula | C9H8BrNO |
Molecular Weight | 226.073 |
IUPAC Name | 2-(3-bromophenyl)-4,5-dihydro-1,3-oxazole |
Standard InChI | InChI=1S/C9H8BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2 |
Standard InChI Key | SJJQTHCDSIMQGE-UHFFFAOYSA-N |
SMILES | C1COC(=N1)C2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Stereoelectronic Properties
The molecular formula of 2-(3-bromophenyl)-4,5-dihydro-1,3-oxazole is C₉H₈BrNO, with a molar mass of 226.07 g/mol (calculated from isotopic composition) . Its structure consists of a dihydrooxazole core (4,5-dihydro-1,3-oxazole) fused to a 3-bromophenyl group. The bromine atom at the meta position introduces steric and electronic effects distinct from the para-substituted analog, influencing reactivity and intermolecular interactions .
Table 1: Comparative Properties of Brominated Oxazole Isomers
The meta-substitution reduces symmetry compared to the para-isomer, potentially lowering melting points and altering crystallinity. Computational models predict a dipole moment of 4.2–4.5 D due to the polar C–Br bond and electron-rich oxazole ring .
Spectroscopic Characterization
While experimental NMR and IR data for the 3-bromophenyl isomer remain unpublished, analog studies suggest:
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¹H NMR: Resonances at δ 7.4–7.6 ppm (aryl protons), δ 4.3–4.5 ppm (oxazole CH₂), and δ 3.8–4.0 ppm (N–CH₂) .
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¹³C NMR: Peaks near δ 160 ppm (C=N), δ 130–140 ppm (aromatic carbons), and δ 60–65 ppm (oxazole CH₂) .
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IR: Stretching vibrations at 1,650 cm⁻¹ (C=N), 1,230 cm⁻¹ (C–O–C), and 560 cm⁻¹ (C–Br) .
Synthetic Methodologies
Van Leusen Oxazole Synthesis
The van Leusen reaction using TosMIC (tosylmethyl isocyanide) is the most established route for dihydrooxazoles. For 2-(3-bromophenyl)-4,5-dihydro-1,3-oxazole, the synthesis would involve:
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Aldehyde Preparation: 3-Bromobenzaldehyde (1) is reacted with TosMIC (2) in methanol under basic conditions (K₂CO₃).
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Cyclization: The intermediate undergoes [3+2] cycloaddition to form the oxazole ring .
This method typically yields 60–75% for para-substituted analogs, but meta-substitution may reduce efficiency to 50–60% due to steric hindrance .
Recent Advances in Oxazole Synthesis
A 2025 protocol by J. Org. Chem. enables direct conversion of carboxylic acids to oxazoles using triflylpyridinium reagents . Adapting this for the 3-bromophenyl variant:
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Activation: 3-Bromobenzoic acid (3) reacts with triflylpyridinium reagent (4) to form an acylpyridinium intermediate.
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Cyclization: Treatment with isocyanoacetates yields the dihydrooxazole core.
This method offers advantages in scalability (gram-scale demonstrated) and functional group tolerance .
Applications and Biological Relevance
Medicinal Chemistry
Although no direct studies on the 3-bromophenyl isomer exist, its structural analogs show promise:
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γ-Secretase Inhibition: 4-Bromophenyl dihydrooxazoles are precursors for benzodiazepine-derived γ-secretase inhibitors targeting Alzheimer’s disease . Meta-substitution may enhance blood-brain barrier permeability due to reduced polarity.
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Antimicrobial Activity: Oxazole derivatives exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, with bromine enhancing lipophilicity and membrane interaction .
Materials Science
Oxazole rings contribute to:
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Luminescent Materials: Electron-deficient oxazoles coordinate with transition metals (e.g., Ir³⁺, Pt²⁺) for OLED applications. Bromine substituents enable further functionalization via Suzuki coupling .
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Polymer Stabilizers: The radical-scavenging ability of oxazoles mitigates UV degradation in polyolefins .
Challenges and Future Directions
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Synthetic Optimization: Meta-substitution lowers reaction yields compared to para-analogs. Flow chemistry or microwave-assisted synthesis could improve efficiency.
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Biological Screening: No in vivo data exist for the 3-bromophenyl isomer. Priority areas include kinase inhibition and antiproliferative assays.
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Computational Modeling: DFT studies could predict meta-substituent effects on binding to biological targets like β-amyloid .
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